

Spectroscopic and Magnetic Properties of Hexaamminenickel(II) Salts: An In-depth Technical Guide

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Compound of Interest

Compound Name: *hexaamminenickel(II)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic and magnetic properties of **hexaamminenickel(II)** salts, with a focus on the chloride, nitrate, and sulfate derivatives. This document details the synthesis, electronic and vibrational spectroscopy, and magnetic characteristics of these coordination complexes, offering valuable data and experimental protocols for researchers in inorganic chemistry and drug development.

Introduction

Hexaamminenickel(II) salts, with the general formula $[\text{Ni}(\text{NH}_3)_6]\text{X}_2$ (where X is a counter-ion such as Cl^- , NO_3^- , or SO_4^{2-}), are classic examples of octahedral coordination complexes. The central nickel(II) ion, with a d^8 electron configuration, is coordinated to six ammonia ligands. These compounds are of significant interest in demonstrating the principles of ligand field theory, magnetochemistry, and vibrational spectroscopy. Their distinct spectroscopic signatures provide a clear illustration of the effects of ligand coordination on the electronic and structural properties of the central metal ion. This guide serves to consolidate the key spectroscopic and magnetic data for these salts and provide detailed methodologies for their characterization.

Synthesis of Hexaamminenickel(II) Salts

The synthesis of **hexaamminenickel(II)** salts generally involves the displacement of water ligands from an aqueous solution of a nickel(II) salt by an excess of ammonia. The hexaammine complex, being less soluble, can then be precipitated.

Synthesis of Hexaamminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂)

Hexaamminenickel(II) chloride can be synthesized by treating an aqueous solution of nickel(II) chloride with concentrated ammonia.[\[1\]](#)[\[2\]](#)

Reaction: $[\text{Ni}(\text{H}_2\text{O})_6]\text{Cl}_2(\text{aq}) + 6\text{NH}_3(\text{aq}) \rightarrow [\text{Ni}(\text{NH}_3)_6]\text{Cl}_2(\text{s}) + 6\text{H}_2\text{O}(\text{l})$ [\[1\]](#)[\[3\]](#)

Experimental Protocol:

- Dissolve 4.0 to 4.5 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in approximately 10 mL of deionized water in a beaker.[\[1\]](#)[\[2\]](#)
- In a fume hood, slowly add concentrated aqueous ammonia (approximately 40 mL) to the beaker while stirring. A precipitate of nickel(II) hydroxide may initially form, which will dissolve in excess ammonia to form the deep blue **hexaamminenickel(II)** complex.[\[1\]](#)[\[2\]](#)
- Continue stirring for about 15 minutes, then cool the solution in an ice bath to promote crystallization.[\[1\]](#)
- Filter the resulting violet crystals using a Büchner funnel and wash them sequentially with small portions of ice-cold concentrated ammonia, then ethanol.[\[1\]](#)[\[2\]](#)
- Dry the crystals by drawing air through the funnel for an extended period.[\[1\]](#)

Synthesis of Hexaamminenickel(II) Nitrate (Ni(NH₃)₆)₂

The nitrate salt is prepared similarly, starting from nickel(II) nitrate.

Experimental Protocol:

- Dissolve approximately 25 g of nickel(II) nitrate in a minimal amount of water.[\[4\]](#)

- Add a 25% ammonia solution until the initially formed precipitate of nickel(II) hydroxide completely redissolves, forming a clear blue solution.[4]
- If any persistent precipitate (due to impurities like iron or aluminum hydroxides) remains, filter the solution.[4]
- To the clear filtrate, add a saturated solution of ammonium chloride, followed by a 2 N ammonia solution to complete the precipitation of the **hexaamminenickel(II)** complex. The common ion effect from the added chloride is not ideal, and cooling in an ice bath is a more direct method to induce crystallization. An alternative is the addition of a water-miscible organic solvent like ethanol to reduce the solubility of the complex.
- Filter the crystals, wash with a mixture of ethanol and concentrated ammonia, and finally with pure ethanol.[4]
- Dry the product at a temperature not exceeding 100 °C.[4]

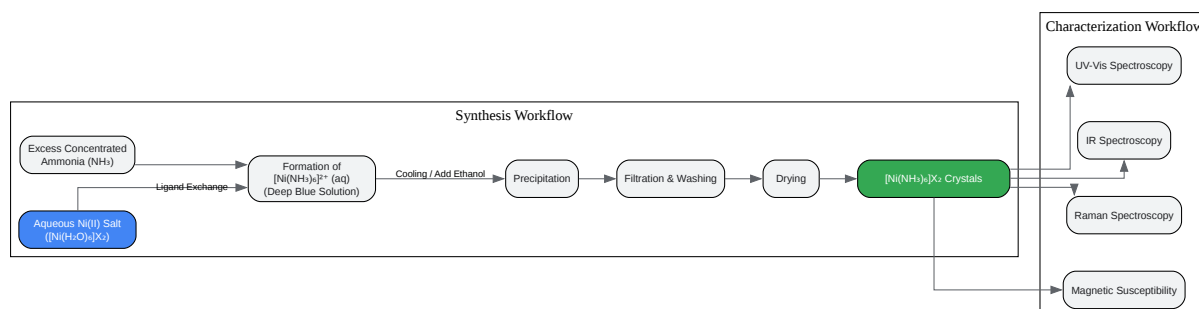
Synthesis of Hexaamminenickel(II) Sulfate

$[\text{Ni}(\text{NH}_3)_6]\text{SO}_4$

The synthesis of the sulfate salt follows a similar procedure, starting with nickel(II) sulfate.

Experimental Protocol:

- Dissolve 2 g of nickel(II) sulfate in 5 mL of distilled water, with the addition of a small amount of dilute hydrochloric or sulfuric acid to aid dissolution and prevent the formation of nickel hydroxides.[3]
- In a fume hood, add an excess of concentrated ammonia solution (liquor ammonia) with constant stirring.[3]
- To the resulting deep blue solution, add approximately 40-50 mL of ethanol to precipitate the **hexaamminenickel(II)** sulfate.[3]
- Cool the mixture in an ice bath for about 15 minutes to ensure complete precipitation.[3]
- Filter the precipitated complex, wash with ethanol, and allow it to air dry.[3]



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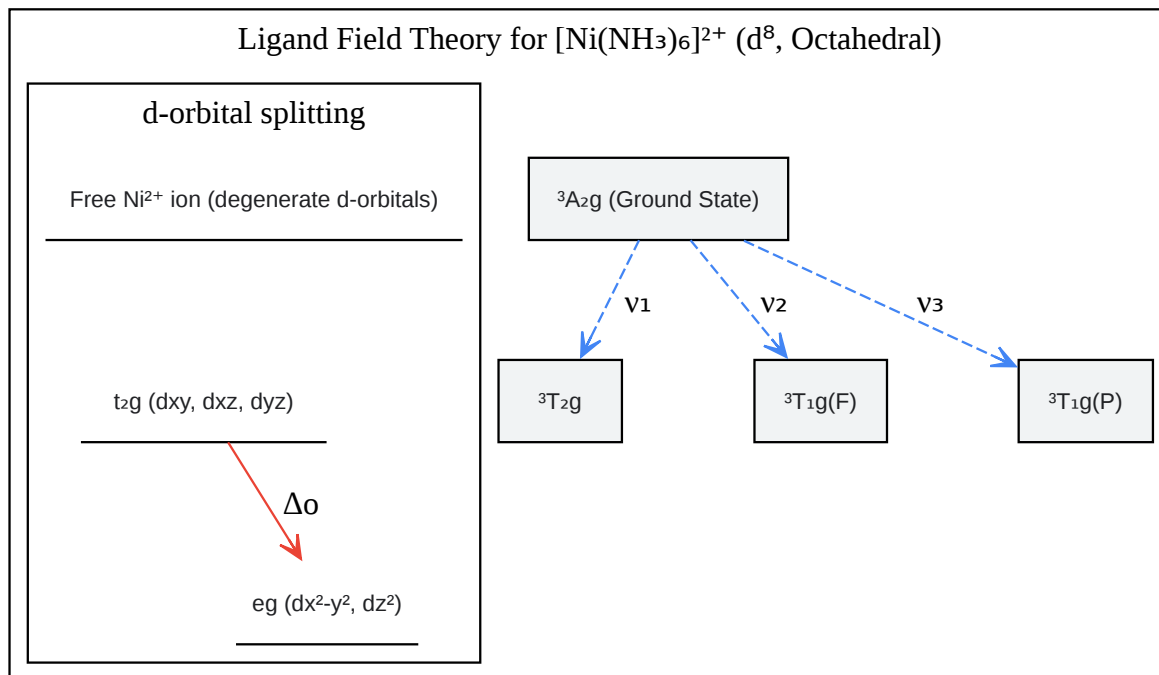
Fig. 1: General workflow for the synthesis and characterization of **hexaamminenickel(II)** salts.

Spectroscopic Properties

The spectroscopic properties of **hexaamminenickel(II)** salts are dominated by the $[\text{Ni}(\text{NH}_3)_6]^{2+}$ cation. The electronic spectrum is characterized by d-d transitions, while the vibrational spectrum provides information on the Ni-N and N-H bonds.

UV-Visible Spectroscopy

The UV-Vis spectrum of the **hexaamminenickel(II)** ion in aqueous solution is typically pale blue and shows three spin-allowed d-d electronic transitions, which arise from the d^8 electron configuration of the Ni(II) ion in an octahedral ligand field.^{[5][6]} These transitions are from the $^3A_{2g}$ ground state to the $^3T_{2g}$, $^3T_{1g}(\text{F})$, and $^3T_{1g}(\text{P})$ excited states.



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Fig. 2: Electronic energy levels and transitions for an octahedral d^8 complex like $[\text{Ni}(\text{NH}_3)_6]^{2+}$.

Data Presentation: UV-Visible Absorption Data

Salt	Transition	λ_{max} (nm)	ν_{max} (cm ⁻¹)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
[Ni(NH ₃) ₆]Cl ₂	³ A _{2g} → ³ T _{2g}	~930	~10,750	~5
³ A _{2g} → ³ T _{1g} (F)	~578	~17,300	~8	
³ A _{2g} → ³ T _{1g} (P)	~355	~28,200	~9	
--INVALID-LINK-- 2	³ A _{2g} → ³ T _{2g}	~930	~10,750	
³ A _{2g} → ³ T _{1g} (F)	~575	~17,400	~8.1	
³ A _{2g} → ³ T _{1g} (P)	~355	~28,200	~9.4	
[Ni(NH ₃) ₆]SO ₄	³ A _{2g} → ³ T _{2g}	~930	~10,750	Data not readily available
³ A _{2g} → ³ T _{1g} (F)	~575	~17,400	Data not readily available	
³ A _{2g} → ³ T _{1g} (P)	~355	~28,200	Data not readily available	

Note: The absorption maxima and molar absorptivities can vary slightly depending on the solvent and experimental conditions.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol for UV-Vis Spectroscopy:

- Prepare a stock solution of the **hexaamminenickel(II)** salt of a known concentration (e.g., 0.1 M) in deionized water or a dilute ammonia solution to prevent dissociation.
- Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Calibrate a UV-Vis spectrophotometer using a cuvette filled with the solvent as a blank.

- Record the absorbance spectrum of each standard solution over a wavelength range of approximately 300-1100 nm.
- Identify the wavelengths of maximum absorbance (λ_{max}).
- Using the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ϵ) at each λ_{max} .
[9]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the bonding within the $[\text{Ni}(\text{NH}_3)_6]^{2+}$ cation. Key vibrational modes include the N-H stretching, N-H bending (deformation), NH_3 rocking, and Ni-N stretching.

Data Presentation: Vibrational Spectroscopy Data for $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$

Vibrational Mode	IR Frequency (cm^{-1})	Raman Frequency (cm^{-1})
$\nu(\text{N-H})$	~3350	Not typically observed
$\delta_{\text{d}}(\text{NH}_3)$ (degenerate)	~1600	~1600
$\delta_{\text{s}}(\text{NH}_3)$ (symmetric)	~1200	~1180
$\rho(\text{NH}_3)$ (rocking)	~700	~670
$\nu(\text{Ni-N})$	~320	~330

Note: Band positions can be influenced by the counter-ion and the physical state of the sample (solid vs. solution). [4][10]

Experimental Protocol for Solid-State IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the finely ground **hexaamminenickel(II)** salt with dry potassium bromide (KBr).
- Press the mixture into a transparent pellet using a hydraulic press.

- Alternatively, prepare a Nujol mull by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr or NaCl plates.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Experimental Protocol for Raman Spectroscopy:

- Place a small amount of the crystalline sample in a capillary tube or on a microscope slide.
- Irradiate the sample with a monochromatic laser source.
- Collect the scattered radiation at a 90° angle to the incident beam.
- Analyze the frequency of the scattered light to obtain the Raman spectrum.

Magnetic Properties

Hexaamminenickel(II) complexes are paramagnetic due to the presence of two unpaired electrons in the e_g orbitals of the Ni(II) ion. The magnetic moment can be calculated using the spin-only formula:

$$\mu_{\text{so}} = \sqrt{n(n+2)}$$

where n is the number of unpaired electrons. For $n=2$, the predicted spin-only magnetic moment is $\sqrt{8} \approx 2.83$ Bohr Magnetons (B.M.). Experimentally observed magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.9-3.4 B.M., with the deviation from the spin-only value attributed to orbital contributions.[\[11\]](#)

Data Presentation: Magnetic Susceptibility Data

Salt	Expected Unpaired Electrons (n)	Theoretical μ_{so} (B.M.)	Experimental μ_{eff} (B.M.)
$[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$	2	~2.83	~3.2 - 3.4
--INVALID-LINK--2	2	~2.83	~3.1 - 3.3
$[\text{Ni}(\text{NH}_3)_6]\text{SO}_4$	2	~2.83	~3.0 - 3.2

Note: Experimental values can vary slightly based on the measurement technique and temperature.[11]

Experimental Protocol for Magnetic Susceptibility Measurement (Gouy Method):

- Finely powder the sample of the **hexaamminenickel(II)** salt.
- Pack the powder into a Gouy tube of a known length and cross-sectional area.
- Weigh the sample tube in the absence of a magnetic field.
- Position the sample tube between the poles of an electromagnet such that one end is in the region of maximum field strength and the other is in a region of negligible field strength.
- Weigh the sample tube in the presence of the magnetic field.
- The change in weight is used to calculate the magnetic susceptibility of the sample. The effective magnetic moment (μ_{eff}) can then be determined from the molar magnetic susceptibility (χ_M) and temperature (T) using the equation: $\mu_{\text{eff}} = 2.828\sqrt{\chi_M \cdot T}$. [3]

Conclusion

The **hexaamminenickel(II)** salts exhibit well-defined spectroscopic and magnetic properties that are consistent with ligand field theory for a d^8 octahedral complex. The UV-Vis spectra are characterized by three spin-allowed d-d transitions, while the IR and Raman spectra provide information on the Ni-N and N-H vibrations. These complexes are paramagnetic with magnetic moments corresponding to two unpaired electrons. The data and protocols presented in this guide provide a solid foundation for the synthesis and characterization of these fundamental coordination compounds, which can serve as model systems in various research applications.

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